N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide
Description
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine rings are found in many biologically active compounds, making them significant in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological activities, including its ability to interact with various biological targets.
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c20-14(12-6-2-1-3-7-12)18-13-10-16-15(17-11-13)19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSOUFOWOSWPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN=C(N=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another method includes the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step . These methods often require the use of organometallic catalysts and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor 1, which is involved in pain perception and inflammation . Additionally, it modulates the insulin-like growth factor 1 receptor, which plays a role in cell growth and metabolism . These interactions can lead to various pharmacological effects, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
2-(pyrrolidin-1-yl)pyrimidine: Known for its pharmacological activities and interactions with various biological targets.
2-aminopyrimidine derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a range of pharmacological activities. Its ability to modulate different receptors and enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
